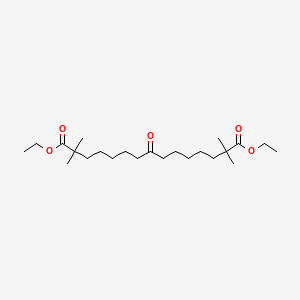
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester
Übersicht
Beschreibung
“2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester” is a chemical compound with the molecular formula C23H42O5 . It is a diethyl ester derivative of 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid .
Molecular Structure Analysis
The IUPAC name for this compound is diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate . The InChI and Canonical SMILES representations provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
This compound has a molecular weight of 398.6 g/mol . It has a computed XLogP3-AA value of 5.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 398.30322444 g/mol . It has a topological polar surface area of 69.7 Ų . The compound is also predicted to have a boiling point of 472.7±30.0 °C and a density of 0.966±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Reactivity and Synthesis
- 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester is involved in reactions that form novel structures. For instance, Barton et al. (1988) investigated the esters of N-hydroxy-2-thiopyridone, which react with diethyl azodicarboxylic ester to yield adducts of a novel structure. This reactivity underlines the compound's potential in synthesizing unique molecular structures (Barton, Ozbalik, & Vacher, 1988).
Drug Development and Pharmaceutical Applications
- The compound plays a role in the development of pharmaceutical drugs. For example, Ramachary et al. (2008) discussed the use of Hantzsch ester (which includes similar compounds) for catalyzing green cascade reactions, aiming to prepare reactive olefin species under mild and environmentally friendly conditions. These findings suggest its importance in the synthesis of biologically active products, potentially as pharmaceutical drugs, drug intermediates, and ingredients (Ramachary, Kishor, & Reddy, 2008).
Biochemical and Metabolic Impact
- ETC-1002, a compound closely related to 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester, was found to have significant metabolic effects. Pinkosky et al. (2013) reported that ETC-1002 activates AMP-activated protein kinase and inhibits ATP-citrate lyase, indicating its potential in managing lipid and carbohydrate metabolism. This dual mechanism could be beneficial in treating metabolic syndrome and cardiovascular diseases (Pinkosky et al., 2013).
Chemical Properties and Synthesis Techniques
- The compound's ester group is crucial in various chemical reactions. For instance, Won et al. (2007) demonstrated that phosphoric acid diethyl esters are efficient coupling agents for esterification of carboxylic acids. This underscores the significance of ester groups, similar to those in 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester, in chemical synthesis processes (Won et al., 2007).
Eigenschaften
IUPAC Name |
diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42O5/c1-7-27-20(25)22(3,4)17-13-9-11-15-19(24)16-12-10-14-18-23(5,6)21(26)28-8-2/h7-18H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDURYVDWYUCWGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CCCCCC(=O)CCCCCC(C)(C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester | |
CAS RN |
738606-43-4 | |
| Record name | diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.265.058 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



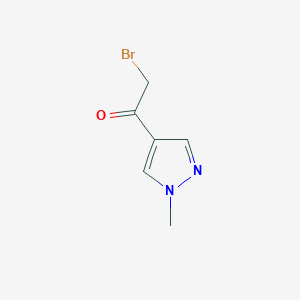
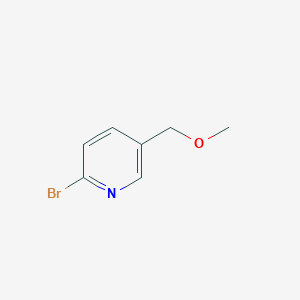
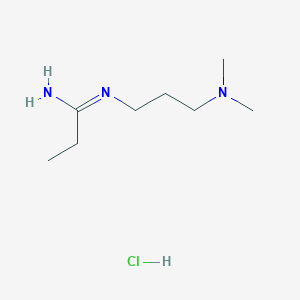
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3029577.png)


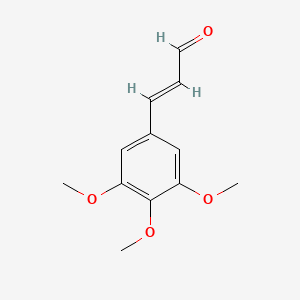

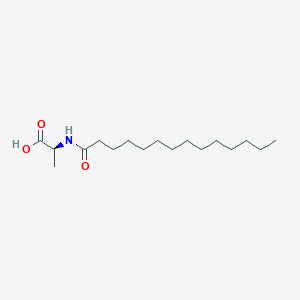
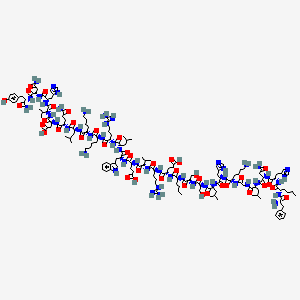

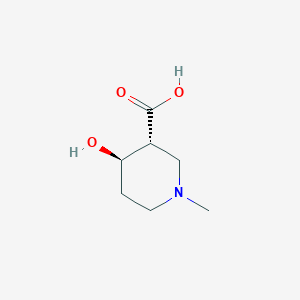
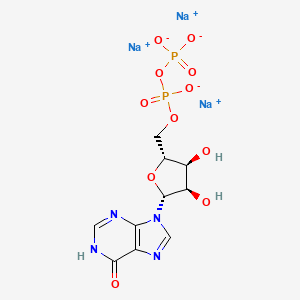
![Propanoic acid, 3-[[bis(1-methylethoxy)phosphinothioyl]thio]-, ethyl ester](/img/structure/B3029592.png)